molecular formula C9H16O B14453010 3-Methoxy-3-methylhept-1-yne CAS No. 73652-17-2

3-Methoxy-3-methylhept-1-yne

Cat. No.: B14453010
CAS No.: 73652-17-2
M. Wt: 140.22 g/mol
InChI Key: BRKHTXYTIDOTRC-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C9H16O, and it features a methoxy group (-OCH3) and a methyl group (-CH3) attached to the hept-1-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-methylhept-1-yne typically involves the alkylation of a terminal alkyne with an appropriate alkyl halide. One common method is the reaction of 3-methyl-1-butyne with methanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction proceeds via nucleophilic substitution, where the methoxy group is introduced to the alkyne.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or ozone (O3). These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst, resulting in the formation of alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, O3, acidic or basic conditions.

    Reduction: H2, Pd/C, Lindlar’s catalyst.

    Substitution: Alkyl halides, acyl chlorides, strong bases.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted alkynes.

Scientific Research Applications

3-Methoxy-3-methylhept-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylhept-1-yne depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methoxy and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

    3-Methyl-1-butyne: A simpler alkyne with similar reactivity but lacking the methoxy group.

    3-Methoxy-1-butyne: Similar structure but with a shorter carbon chain.

    3-Methoxy-3-methylpent-1-yne: Similar functional groups but with a different carbon chain length.

Uniqueness: 3-Methoxy-3-methylhept-1-yne is unique due to its specific combination of functional groups and carbon chain length, which can influence its reactivity and applications. The presence of both a methoxy and a methyl group provides distinct chemical properties compared to its analogs.

Properties

CAS No.

73652-17-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-methoxy-3-methylhept-1-yne

InChI

InChI=1S/C9H16O/c1-5-7-8-9(3,6-2)10-4/h2H,5,7-8H2,1,3-4H3

InChI Key

BRKHTXYTIDOTRC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C#C)OC

Origin of Product

United States

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